

# An In-depth Technical Guide to the Structural Domains of the Hsp104 Protomer

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## Introduction

Heat shock protein 104 (Hsp104) is a highly conserved and essential molecular chaperone in most eukaryotes, excluding metazoans. As a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins, Hsp104 plays a critical role in cellular proteostasis by disaggregating and refolding denatured and aggregated proteins. This unique ability to rescue proteins from otherwise irreversible aggregation states, including amyloid fibrils, has positioned Hsp104 as a protein of significant interest in the study of protein misfolding diseases and as a potential therapeutic agent. The functional unit of Hsp104 is a homo-hexameric ring, and the activity of this complex is dictated by the intricate interplay of its constituent protomers, each of which is composed of five distinct structural and functional domains. This guide provides a detailed examination of these structural domains, their quantitative properties, the experimental methodologies used to study them, and their functional interrelationships.

## Core Structural Domains of the Hsp104 Protomer

The Hsp104 protomer from *Saccharomyces cerevisiae* is a 908-amino acid polypeptide with a molecular weight of approximately 102 kDa.<sup>[1][2]</sup> It is organized into five distinct domains: the N-terminal Domain (NTD), Nucleotide-Binding Domain 1 (NBD1), the Middle Domain (MD), Nucleotide-Binding Domain 2 (NBD2), and the C-terminal Domain (CTD).

## Quantitative Data of Hsp104 Structural Domains

The following table summarizes the key quantitative data for each structural domain of the *Saccharomyces cerevisiae* Hsp104 protomer. The domain boundaries have been determined from a combination of structural studies, sequence analysis, and mutational analyses. The molecular weight of each domain was calculated based on its amino acid sequence.

Domain	Amino Acid Residue Range	Length (Amino Acids)	Calculated Molecular Weight (kDa)
N-terminal Domain (NTD)	1 - 163	163	18.6
Nucleotide-Binding Domain 1 (NBD1)	164 - 410	247	27.9
Middle Domain (MD)	411 - 555	145	16.7
Nucleotide-Binding Domain 2 (NBD2)	556 - 870	315	35.5
C-terminal Domain (CTD)	871 - 908	38	4.3
Full-Length Protomer	1 - 908	908	102.0

## In-depth Analysis of Hsp104 Structural Domains

### N-terminal Domain (NTD)

The N-terminal Domain is a globular domain that plays a crucial role in substrate recognition and has intrinsic chaperone activity.<sup>[3][4]</sup> It is connected to NBD1 by a flexible linker, allowing for significant conformational flexibility. The NTD contains a putative peptide-binding groove that recognizes exposed hydrophobic regions on misfolded and aggregated substrates.<sup>[4][5]</sup> This initial interaction is thought to be a key step in targeting the Hsp104 hexamer to protein aggregates. While dispensable for the general thermotolerance function of Hsp104, the NTD is critical for the efficient dissolution of certain prion aggregates and for the potentiation of Hsp104's disaggregase activity.<sup>[6]</sup>

### Nucleotide-Binding Domain 1 (NBD1)

NBD1 is the first of two AAA+ ATPase domains and is a primary engine for Hsp104's disaggregation activity. It contains conserved Walker A and B motifs essential for ATP binding and hydrolysis.[7] The energy derived from ATP hydrolysis in NBD1 is coupled to conformational changes that are transmitted through the hexameric ring, driving the translocation of substrate polypeptides through the central pore. NBD1 exhibits cooperative ATPase activity, which is allosterically regulated by nucleotide binding in NBD2.[8][9]

## Middle Domain (MD)

The Middle Domain is a unique, predominantly alpha-helical, coiled-coil structure that is inserted within NBD1.[10][11] This domain is a critical regulatory hub, coordinating the ATPase activity of the NBDs and mediating the essential interaction with the Hsp70 co-chaperone system.[10][12] The MD is highly mobile and its conformation is thought to influence the overall activity of the Hsp104 hexamer. Specific mutations within the MD can lead to "potentiated" Hsp104 variants with enhanced disaggregase activity against a broader range of substrates, including those associated with human neurodegenerative diseases.

## Nucleotide-Binding Domain 2 (NBD2)

NBD2 is the second AAA+ ATPase domain and plays a crucial role in the oligomerization of Hsp104 protomers into the functional hexameric ring. Like NBD1, it contains Walker A and B motifs and hydrolyzes ATP, albeit at a much slower rate than NBD1.[8] Nucleotide binding to NBD2 is critical for the stable assembly of the hexamer. NBD2 communicates with NBD1, and its nucleotide-bound state allosterically regulates the ATPase activity of NBD1.[8][9]

## C-terminal Domain (CTD)

The C-terminal Domain is a short, largely acidic extension that is essential for the proper assembly of the Hsp104 hexamer. Deletion of the CTD results in an inability to form stable hexamers and a concomitant loss of ATPase activity and disaggregase function. The CTD of fungal Hsp104s contains a conserved sequence that is not present in their bacterial orthologs, highlighting a unique structural role for this region in fungal Hsp100 chaperones.

## Experimental Protocols

A comprehensive understanding of Hsp104's structure and function has been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.

## Expression and Purification of Recombinant Hsp104

This protocol describes the expression of His-tagged Hsp104 in *E. coli* and its subsequent purification.

### Materials:

- Expression vector: pPROEX-HTb-Hsp104 (encoding N-terminally His6-tagged *S. cerevisiae* Hsp104)
- *E. coli* strain: BL21(DE3) RIL
- Lysis Buffer: 40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl<sub>2</sub>, 2.5% (w/v) glycerol, 20 mM imidazole
- Wash Buffer: 40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl<sub>2</sub>, 2.5% (w/v) glycerol, 40 mM imidazole
- Elution Buffer: 40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl<sub>2</sub>, 2.5% (w/v) glycerol, 500 mM imidazole
- Anion Exchange Buffer A: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl<sub>2</sub>, 0.5 mM EDTA
- Anion Exchange Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl, 5 mM MgCl<sub>2</sub>, 0.5 mM EDTA
- Size Exclusion Buffer: 20 mM HEPES-KOH pH 7.4, 150 mM KCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT
- TEV Protease
- Ni-NTA Agarose Resin
- Anion Exchange Column (e.g., Resource Q)
- Size Exclusion Chromatography Column (e.g., Superdex 200)

### Procedure:

- Expression: Transform the pPROEX-HTb-Hsp104 plasmid into *E. coli* BL21(DE3) RIL cells. Grow the cells in LB medium at 37°C to an OD<sub>600</sub> of 0.6-0.8. Induce protein expression with

1 mM IPTG and continue to grow the culture at 15°C for 14-16 hours.[6]

- Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or using a French press.[3][6]
- Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with Lysis Buffer. Wash the column with Wash Buffer to remove unbound proteins. Elute the His-tagged Hsp104 with Elution Buffer.[6]
- Anion Exchange Chromatography: Buffer exchange the eluted protein into Anion Exchange Buffer A. Load the protein onto an anion exchange column and elute with a linear gradient of NaCl (0-100% Buffer B).[1]
- His-tag Cleavage: Pool the fractions containing Hsp104 and incubate with TEV protease overnight at 4°C to cleave the His-tag.
- Second Affinity Chromatography: Pass the cleavage reaction through a Ni-NTA column to remove the cleaved His-tag and the His-tagged TEV protease.
- Size Exclusion Chromatography: Concentrate the flow-through and inject it onto a size exclusion chromatography column equilibrated with Size Exclusion Buffer to separate the untagged Hsp104 from any remaining impurities and aggregates.[1]
- Protein Concentration and Storage: Pool the fractions containing pure Hsp104, determine the concentration using a spectrophotometer (Extinction coefficient at 280 nm = 45,840 M<sup>-1</sup> cm<sup>-1</sup>), and store at -80°C in Size Exclusion Buffer supplemented with 10% glycerol.

## Hsp104 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp104 using a malachite green-based colorimetric method to detect the release of inorganic phosphate (Pi).

Materials:

- Purified Hsp104
- Assay Buffer: 40 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT

- ATP solution (100 mM)
- Malachite Green Reagent
- Phosphate Standard solution (e.g.,  $\text{KH}_2\text{PO}_4$ )
- 96-well microplate

#### Procedure:

- **Reaction Setup:** Prepare a reaction mixture containing Assay Buffer, varying concentrations of ATP, and a fixed concentration of Hsp104 (e.g., 0.5  $\mu\text{M}$ ).
- **Initiate Reaction:** Initiate the reaction by adding Hsp104 to the reaction mixture. Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- **Terminate Reaction and Color Development:** Stop the reaction and develop the color by adding the Malachite Green Reagent. This reagent forms a colored complex with the released inorganic phosphate.
- **Measurement:** Measure the absorbance at 620-650 nm using a microplate reader.
- **Quantification:** Generate a standard curve using the phosphate standard solution. Use the standard curve to determine the amount of Pi produced in each reaction.
- **Data Analysis:** Calculate the specific activity of Hsp104 (e.g., in nmol Pi/min/mg Hsp104).

## Protein Disaggregation and Refolding Assay

This assay assesses the ability of Hsp104, in conjunction with the Hsp70/Hsp40 co-chaperone system, to disaggregate and refold a model substrate, such as heat-denatured luciferase.

#### Materials:

- Purified Hsp104
- Purified Hsp70 (e.g., Ssa1) and Hsp40 (e.g., Ydj1)
- Firefly Luciferase

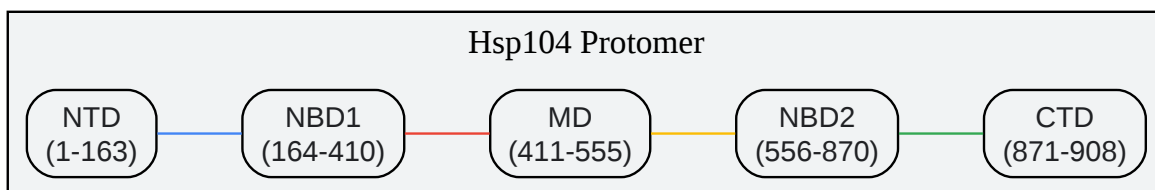
- Denaturation Buffer: 6 M Guanidine HCl in refolding buffer
- Refolding Buffer: 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT
- ATP Regeneration System (e.g., creatine kinase and creatine phosphate)
- Luciferase Assay Reagent
- Luminometer

#### Procedure:

- Substrate Aggregation: Denature firefly luciferase in Denaturation Buffer and then rapidly dilute it into Refolding Buffer to induce aggregation.
- Disaggregation Reaction: Set up a reaction mixture containing the aggregated luciferase, Hsp104, Hsp70, Hsp40, and the ATP regeneration system in Refolding Buffer.
- Incubation: Incubate the reaction at 30°C for a time course (e.g., 0-120 minutes).
- Luciferase Activity Measurement: At each time point, take an aliquot of the reaction and measure the refolded luciferase activity by adding the Luciferase Assay Reagent and measuring the luminescence in a luminometer.
- Data Analysis: Express the results as the percentage of luciferase activity recovered compared to a non-denatured luciferase control.

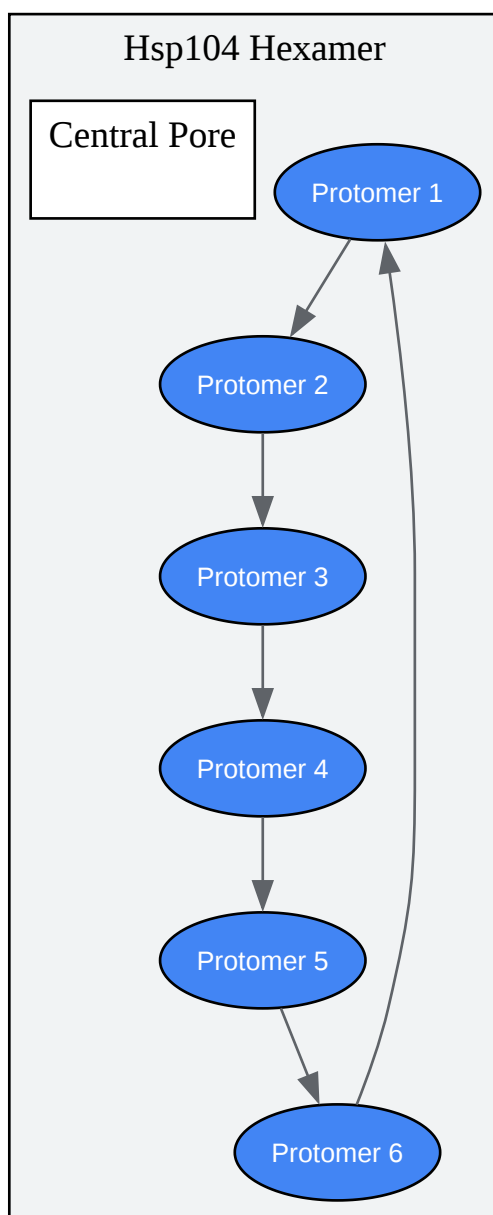
## Signaling Pathways and Logical Relationships

The function of the Hsp104 protomer and its hexameric complex is governed by a series of intricate interactions and conformational changes. These relationships can be visualized to better understand the flow of information and the logical dependencies within the system.



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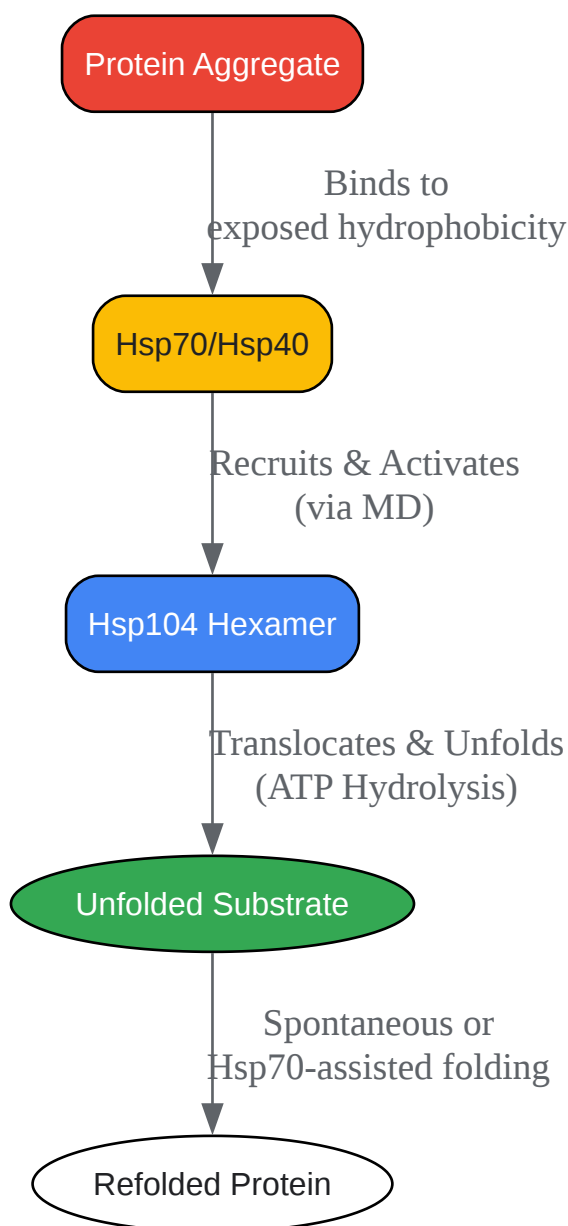
Caption: Linear organization of the five structural domains of the Hsp104 protomer.





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Caption: Schematic of the hexameric ring structure formed by six Hsp104 protomers.

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Caption: Functional interaction pathway of Hsp104 with the Hsp70 co-chaperone system.

## Conclusion

The modular, multi-domain architecture of the Hsp104 protomer is central to its remarkable ability to disassemble protein aggregates. Each domain contributes a specific function, from substrate recognition and binding to ATP-powered translocation and hexamer stabilization. A thorough understanding of the structure and function of these individual domains, as well as their collective interplay within the hexameric complex, is paramount for elucidating the mechanisms of cellular proteostasis and for the rational design of novel therapeutics targeting protein misfolding diseases. The experimental approaches outlined in this guide provide a framework for the continued investigation of this fascinating molecular machine.

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